molecular formula C14H14O3 B15067302 Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate

Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate

Cat. No.: B15067302
M. Wt: 230.26 g/mol
InChI Key: JTUFDBBKQGXLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a naphthalene ring substituted with a hydroxyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate typically involves the esterification of 7-hydroxy-1-naphthaldehyde with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed:

    Oxidation: 7-oxo-1-naphthaldehyde or 7-carboxy-1-naphthaldehyde.

    Reduction: Ethyl 2-(7-hydroxy-1-naphthyl)ethanol.

    Substitution: Ethyl 2-(7-chloronaphthalen-1-yl)acetate or Ethyl 2-(7-bromonaphthalen-1-yl)acetate.

Scientific Research Applications

Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release the active naphthalene derivative, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate: Hydroxyl group positioned at the 5th position instead of the 7th.

    Ethyl 2-(7-methoxynaphthalen-1-yl)acetate: Methoxy group instead of a hydroxyl group at the 7th position.

Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(7-hydroxynaphthalen-1-yl)acetate

InChI

InChI=1S/C14H14O3/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h3-7,9,15H,2,8H2,1H3

InChI Key

JTUFDBBKQGXLAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.